
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an aminomethyl group, a chlorine atom, and a dihydroindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2,3-dihydro-1H-inden-1-one to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the chlorine atom or to convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine may produce a new amine derivative with potential biological activity.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aminomethyl-substituted indenones and chlorinated indenones. Examples are:
- 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-2-one
- 3-(Aminomethyl)-4-bromo-2,3-dihydro-1H-inden-1-one
Uniqueness
What sets 3-(Aminomethyl)-4-chloro-2,3-dihydro-1H-inden-1-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the aminomethyl and chlorine groups provides unique opportunities for chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H10ClNO |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-2-7-9(13)4-6(5-12)10(7)8/h1-3,6H,4-5,12H2 |
Clave InChI |
DVJLGAMXCSEOFU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C1=O)C=CC=C2Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


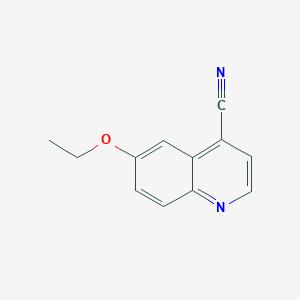
![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)

![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)
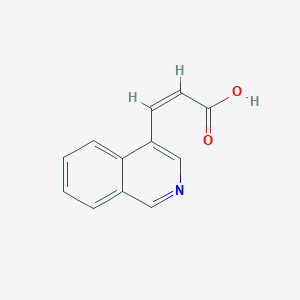
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)
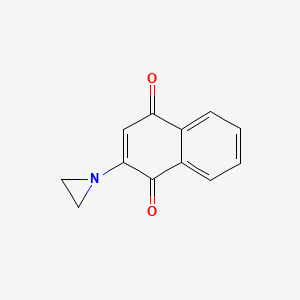
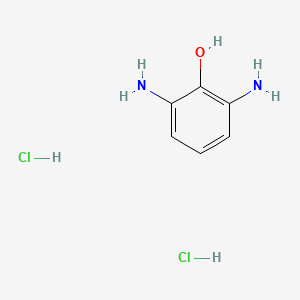


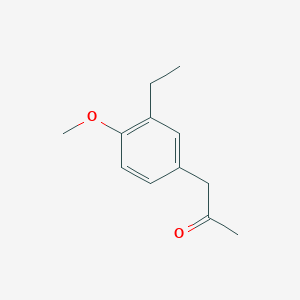
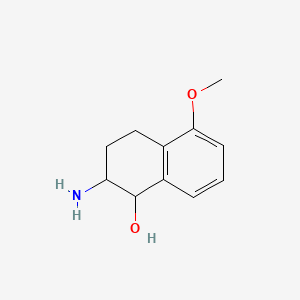
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
